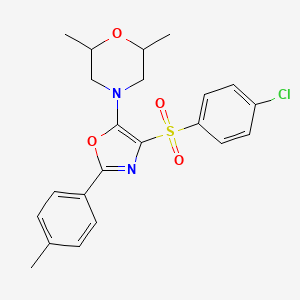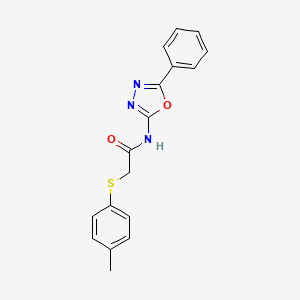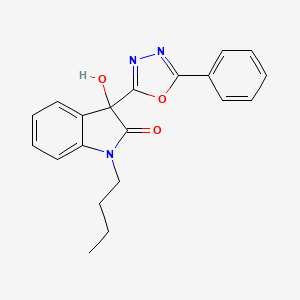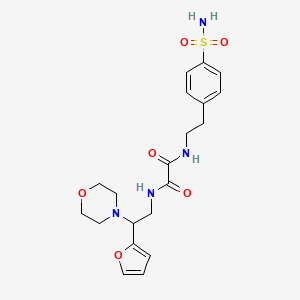
(5-Chloropyridin-2-yl)methyl N-(4-fluorosulfonyloxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloropyridin-2-yl)methyl N-(4-fluorosulfonyloxyphenyl)carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as PFK-158, and it is a selective inhibitor of the enzyme PFKFB3, which plays a crucial role in regulating glycolysis, the process by which cells convert glucose into energy.
Mechanism of Action
PFK-158 works by selectively inhibiting PFKFB3, which is a key regulator of glycolysis. By inhibiting PFKFB3, PFK-158 reduces the production of ATP, the energy currency of cells, which leads to a decrease in cell proliferation and growth. This mechanism of action makes PFK-158 a promising candidate for cancer treatment, as cancer cells rely heavily on glycolysis for their energy needs.
Biochemical and Physiological Effects:
Studies have shown that PFK-158 has significant biochemical and physiological effects. In addition to its anti-cancer properties, PFK-158 has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. PFK-158 has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of type 2 diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of PFK-158 is its selectivity for PFKFB3, which reduces the risk of off-target effects. PFK-158 has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of PFK-158 is its low solubility, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of PFK-158. One area of research is the development of more potent and selective inhibitors of PFKFB3. Another area of research is the investigation of the potential use of PFK-158 in combination with other cancer treatments, such as immunotherapy. Additionally, the potential use of PFK-158 in the treatment of other diseases, such as inflammatory diseases and type 2 diabetes, should be further explored.
Synthesis Methods
The synthesis of (5-Chloropyridin-2-yl)methyl N-(4-fluorosulfonyloxyphenyl)carbamate involves several steps, including the reaction of 2-chloropyridine with formaldehyde to form 2-formylpyridine, which is then reacted with methylamine to form 2-(methylamino)pyridine. The resulting compound is then reacted with 4-fluorobenzenesulfonyl chloride to form (5-Chloropyridin-2-yl)methyl N-(4-fluorosulfonyl)-2-(methylamino)pyridine-3-carboxamide. Finally, this compound is treated with potassium carbonate to form (5-Chloropyridin-2-yl)methyl N-(4-fluorosulfonyloxyphenyl)carbamate.
Scientific Research Applications
(5-Chloropyridin-2-yl)methyl N-(4-fluorosulfonyloxyphenyl)carbamate has been extensively studied for its potential applications in cancer treatment. PFKFB3 is overexpressed in many cancer cells, and its inhibition by PFK-158 has been shown to reduce the growth and proliferation of cancer cells. In addition, PFK-158 has been shown to enhance the effectiveness of chemotherapy drugs, making it a promising candidate for combination therapy.
properties
IUPAC Name |
(5-chloropyridin-2-yl)methyl N-(4-fluorosulfonyloxyphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O5S/c14-9-1-2-11(16-7-9)8-21-13(18)17-10-3-5-12(6-4-10)22-23(15,19)20/h1-7H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHVNJYGKULCDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCC2=NC=C(C=C2)Cl)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloropyridin-2-yl)methyl N-(4-fluorosulfonyloxyphenyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2723715.png)


![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2723719.png)
![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2723720.png)
![N-(2,5-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2723721.png)
![methyl 3-(methylcarbamoyl)-2-(3-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2723725.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2723728.png)


![6-[6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2723736.png)
